2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole
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Overview
Description
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is an organic compound with a complex structure that includes both amine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,5-diphenyloxazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various alkyl or acyl groups.
Scientific Research Applications
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar amine functionality.
2-(Dimethylamino)ethoxyethanol: Another compound with a dimethylamino group and similar reactivity.
Uniqueness
2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is unique due to its combination of amine and oxazole functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
20503-83-7 |
---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H21N3O/c1-22(2)14-13-20-19-21-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,20,21) |
InChI Key |
ZHLAWCRBKNNTNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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